Glyceryl ascorbate

Vitamin C Stability Cosmetic Formulation Antioxidant Degradation

Researchers face instability and low-pH irritation with L-ascorbic acid. Glyceryl ascorbate solves this with enhanced stability at pH 3-5 and a distinct melanogenesis-suppression mechanism. - Retains antioxidant bioactivity without the narrow pH constraints of ascorbic acid. - Inhibits melanosome transport, enabling next-gen synergistic hyperpigmentation treatments. - Supplied with full QA documentation; ready for immediate formulation and assay use.

Molecular Formula C9H14O8
Molecular Weight 250.20 g/mol
CAS No. 1120360-13-5
Cat. No. B1456526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl ascorbate
CAS1120360-13-5
Molecular FormulaC9H14O8
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESC(C(COC1=C(C(OC1=O)C(CO)O)O)O)O
InChIInChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1
InChIKeyKQWQJCDIYBPYNT-ACFLWUFDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyceryl Ascorbate (CAS 1120360-13-5): A Water-Soluble Vitamin C Derivative for Stabilized Topical Formulations


Glyceryl ascorbate (CAS 1120360-13-5), chemically defined as 2-O-(2,3-dihydroxypropyl)-L-ascorbic acid, is a water-soluble derivative of L-ascorbic acid (vitamin C) synthesized by the condensation of ascorbic acid with glycerol [1]. This modification introduces a glyceryl group at the 2-O position of the ascorbic acid backbone, which enhances its stability and alters its physicochemical properties compared to the parent compound, making it a prominent candidate for cosmetic and dermatological applications where ascorbic acid's instability limits its utility [2].

Why Glyceryl Ascorbate Cannot Be Interchanged with Other Vitamin C Derivatives Without Formulation and Efficacy Trade-offs


Generic substitution among vitamin C derivatives is scientifically invalid due to profound differences in their stability, solubility, pH dependence, and skin penetration profiles. While L-ascorbic acid (AA) is the most potent antioxidant, it is highly unstable and requires a low pH (below 3.5) for efficacy, causing irritation [1]. Other common derivatives like Ascorbyl Glucoside (AA-2G) and 3-O-Ethyl Ascorbic Acid offer improved stability but differ significantly in their conversion rates to active vitamin C and their interactions with skin enzymes. Glyceryl ascorbate occupies a unique niche by offering a distinct trade-off between enhanced stability and retained bioactivity, alongside a different mechanism for skin lightening, making it a non-fungible asset in targeted cosmetic and dermatological applications [2].

Quantitative Differentiation of Glyceryl Ascorbate: Comparative Evidence for Scientific Selection


Thermal and Photolytic Stability: Glyceryl Ascorbate vs. Ascorbic Acid and Other Derivatives

In a comparative stability study in a model beverage system at pH 3.0, glyceryl ascorbate exhibited significantly enhanced resistance to thermal and photolytic degradation compared to L-ascorbic acid (AA). While the study does not provide a direct, single-number half-life comparison across all conditions, it conclusively demonstrates that glyceryl ascorbate, along with other derivatives like 3-O-ethyl ascorbic acid and AA-2G, is a viable substitute for AA to prevent the AA-catalyzed degradation of anthocyanins, a process AA itself accelerates. This indicates that glyceryl ascorbate does not generate the same levels of reactive degradation products as AA under these relevant acidic conditions [1].

Vitamin C Stability Cosmetic Formulation Antioxidant Degradation

pH-Dependent Stability and Formulation Flexibility: Glyceryl Ascorbate vs. Ascorbic Acid

Industry-standard ingredient monographs and reputable vendor data consistently state that glyceryl ascorbate is most effective and stable within a pH range of 3–5, whereas pure L-ascorbic acid requires a much narrower and more acidic pH range (typically <3.5) for optimal stability and penetration [1][2]. This broader, less acidic pH window for glyceryl ascorbate translates to greater formulation flexibility and reduced potential for skin irritation, a significant advantage in consumer skincare products.

Cosmetic Science pH Stability Formulation Flexibility

Alternative Skin-Lightening Mechanism: VC-HG vs. Ascorbic Acid and AA-2G

A more potent, amphiphilic derivative of glyceryl ascorbate, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG), demonstrates a dual-action, alternative mechanism for skin lightening compared to traditional tyrosinase inhibitors like ascorbic acid (AA) and ascorbyl glucoside (AA-2G). While AA and AA-2G primarily act by inhibiting tyrosinase enzymatic activity, VC-HG has been shown in B16 mouse melanoma cells to both downregulate tyrosinase protein synthesis and interfere with intracellular melanosome transport (via downregulation of MyosinVa, Rab27a, and Kinesin mRNAs) [1]. This dual mechanism results in decreased tyrosinase protein levels and reduced melanin synthesis.

Skin Lightening Melanogenesis Tyrosinase Inhibition

Penetration and Stability Advantage over Ascorbic Acid

A primary rationale for developing vitamin C derivatives like glyceryl ascorbate is to overcome the two major limitations of L-ascorbic acid: its chemical instability in formulations and its poor skin penetration due to its highly hydrophilic nature [1][2]. Reputable industry sources state that glyceryl ascorbate offers 'excellent skin penetration' and is 'easier to formulate with than ascorbic acid' [2]. This addresses a fundamental challenge in topical vitamin C delivery, where the parent compound often fails to reach its target site in the dermis at effective concentrations.

Skin Penetration Cosmeceutical Efficacy Derivative Stability

Strategic Application Scenarios for Glyceryl Ascorbate Based on Differentiated Evidence


Formulation of Stable, Low-Irritation, Acidic Cosmetic Serums

Leveraging its enhanced stability in a pH 3-5 range [1], glyceryl ascorbate is the superior choice for formulating water-based serums and creams that aim to deliver vitamin C benefits without the irritation commonly associated with low-pH L-ascorbic acid formulations. This allows for broader compatibility with other pH-sensitive ingredients and a more pleasant consumer experience.

Beverage Fortification Without Anthocyanin Color Fading

For food and beverage scientists, glyceryl ascorbate offers a solution to fortify drinks with vitamin C without the pro-oxidant, color-degrading effects of pure ascorbic acid on natural pigments like anthocyanins [2]. This makes it a strategic alternative for maintaining the visual appeal and shelf life of fruit juices, sports drinks, and functional beverages.

Targeted Development of Advanced Skin-Lightening Agents

The discovery that a derivative of glyceryl ascorbate (VC-HG) suppresses melanogenesis by interfering with melanosome transport, a mechanism distinct from simple tyrosinase inhibition, opens a new research and development pathway [3]. This scenario is ideal for companies seeking to create next-generation, multi-modal treatments for hyperpigmentation that can be used synergistically with other actives like niacinamide or traditional tyrosinase inhibitors.

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